3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Overview
Description
3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and fluorine substituents. This compound is of significant interest in various scientific fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-4-fluorobenzenesulfonyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but lacks the cyano group.
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure but with different positions of substituents.
3-Fluorobenzenesulfonyl chloride: Lacks both the bromine and cyano groups.
Uniqueness
3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride is unique due to the presence of all three substituents (bromine, cyano, and fluorine) on the benzenesulfonyl chloride core. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
3-bromo-2-cyano-4-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)6(14(9,12)13)2-1-5(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZESSYPFVDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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